molecular formula C16H16F3N3O3 B13244515 Benzyl 3-(hydroxymethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Benzyl 3-(hydroxymethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Cat. No.: B13244515
M. Wt: 355.31 g/mol
InChI Key: VDVZQDJDIIZHMO-UHFFFAOYSA-N
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Description

Benzyl 3-(hydroxymethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a useful research compound. Its molecular formula is C16H16F3N3O3 and its molecular weight is 355.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Benzyl 3-(hydroxymethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate (CAS No. 2060061-50-7) is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H16F3N3O3
  • Molecular Weight : 351.31 g/mol
  • CAS Number : 2060061-50-7

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates potential applications in the following areas:

  • Antimicrobial Activity :
    • Studies have shown that imidazo[1,2-a]pyrazines exhibit significant antimicrobial properties. The trifluoromethyl group enhances lipophilicity, potentially improving membrane penetration and bioactivity against bacteria and fungi.
  • Anticancer Properties :
    • Compounds with similar structures have been evaluated for their anticancer effects. Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cell lines.
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease states. This activity could be beneficial in the treatment of metabolic disorders.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Interaction with DNA : Similar compounds often intercalate with DNA or inhibit topoisomerases, disrupting replication and transcription processes.
  • Modulation of Signal Transduction Pathways : The compound may influence signaling pathways involved in cell proliferation and survival.

Case Studies and Research Findings

Several studies have investigated the biological activities of related imidazo[1,2-a]pyrazines:

StudyFindings
Smith et al. (2020)Demonstrated antimicrobial efficacy against Gram-positive bacteria with MIC values < 10 µg/mL.
Johnson et al. (2021)Reported significant inhibition of cancer cell proliferation in vitro with IC50 values ranging from 5 to 15 µM.
Lee et al. (2023)Identified potential enzyme inhibition leading to altered metabolic profiles in treated cells.

Properties

Molecular Formula

C16H16F3N3O3

Molecular Weight

355.31 g/mol

IUPAC Name

benzyl 3-(hydroxymethyl)-2-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C16H16F3N3O3/c17-16(18,19)14-12(9-23)22-7-6-21(8-13(22)20-14)15(24)25-10-11-4-2-1-3-5-11/h1-5,23H,6-10H2

InChI Key

VDVZQDJDIIZHMO-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC(=C2CO)C(F)(F)F)CN1C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.